![molecular formula C12H15N3O4 B14593978 [2-Amino-4-(2-aminophenyl)-4-oxobutanamido]acetic acid CAS No. 61039-51-8](/img/structure/B14593978.png)
[2-Amino-4-(2-aminophenyl)-4-oxobutanamido]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[2-amino-4-(2-aminophenyl)-4-oxobutanoyl]amino]acetic acid is a complex organic compound with the molecular formula C12H15N3O4. It is known for its unique structure, which includes both amino and carboxyl functional groups, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-amino-4-(2-aminophenyl)-4-oxobutanoyl]amino]acetic acid typically involves the condensation of 4-aminophenylacetic acid with other reactants under controlled conditions. One common method includes the reduction of 4-nitrophenylacetic acid to 4-aminophenylacetic acid, followed by further reactions to introduce the additional functional groups .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include steps such as crystallization and purification to ensure the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
2-[[2-amino-4-(2-aminophenyl)-4-oxobutanoyl]amino]acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amino groups into corresponding oxides.
Reduction: Reduction reactions can be used to convert nitro groups into amino groups.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or iron powder.
Substituting agents: Such as halogens or alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the amino groups, while reduction may yield primary amines .
Applications De Recherche Scientifique
2-[[2-amino-4-(2-aminophenyl)-4-oxobutanoyl]amino]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and as a precursor to biologically active compounds.
Medicine: Investigated for its potential therapeutic effects and as a precursor to pharmaceutical agents.
Industry: Used in the production of various chemical products and as an intermediate in organic synthesis
Mécanisme D'action
The mechanism of action of 2-[[2-amino-4-(2-aminophenyl)-4-oxobutanoyl]amino]acetic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The compound may also interact with cellular receptors, influencing various biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminophenylacetic acid: A simpler analog with similar functional groups but lacking the additional complexity of 2-[[2-amino-4-(2-aminophenyl)-4-oxobutanoyl]amino]acetic acid.
2-Aminophenylacetic acid: Another related compound with similar properties but different structural features.
Uniqueness
What sets 2-[[2-amino-4-(2-aminophenyl)-4-oxobutanoyl]amino]acetic acid apart is its unique combination of functional groups, which allows it to participate in a wider range of chemical reactions and applications compared to its simpler analogs .
Propriétés
Numéro CAS |
61039-51-8 |
|---|---|
Formule moléculaire |
C12H15N3O4 |
Poids moléculaire |
265.26 g/mol |
Nom IUPAC |
2-[[2-amino-4-(2-aminophenyl)-4-oxobutanoyl]amino]acetic acid |
InChI |
InChI=1S/C12H15N3O4/c13-8-4-2-1-3-7(8)10(16)5-9(14)12(19)15-6-11(17)18/h1-4,9H,5-6,13-14H2,(H,15,19)(H,17,18) |
Clé InChI |
AUMZFKZZSNUKGJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)CC(C(=O)NCC(=O)O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(Benzenesulfonyl)methyl]-5-phenyl-3,4-dihydro-2H-pyran](/img/structure/B14593901.png)
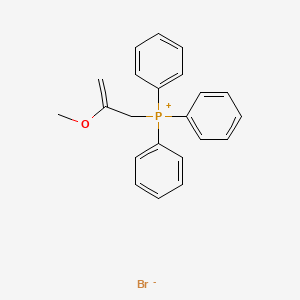
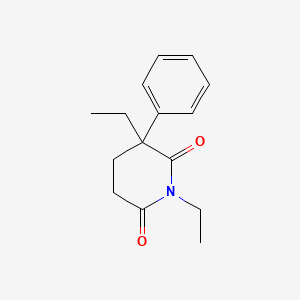
![4,4,5-Trimethyl-6-oxa-3-thiabicyclo[3.1.0]hexane-1-carbonitrile](/img/structure/B14593925.png)

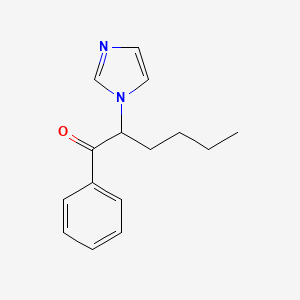
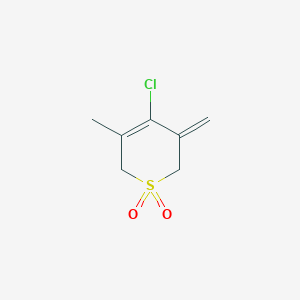
![7-Methyl-3,7-diazabicyclo[3.3.1]non-2-ene;perchloric acid](/img/structure/B14593954.png)
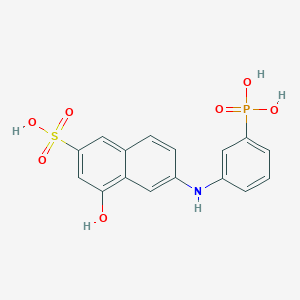

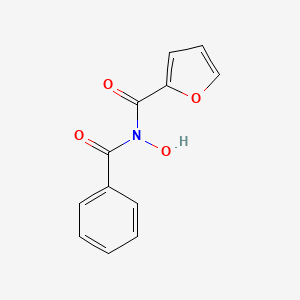
![7-[Carbamoyl(4-hydroxynon-2-EN-1-YL)amino]heptanoic acid](/img/structure/B14593976.png)
![3,4-Dimethyl-1-[(naphthalen-2-yl)methyl]quinolin-2(1H)-one](/img/structure/B14593981.png)
![2-[(Benzylsulfanyl)methyl]-4-methoxyphenol](/img/structure/B14593987.png)
